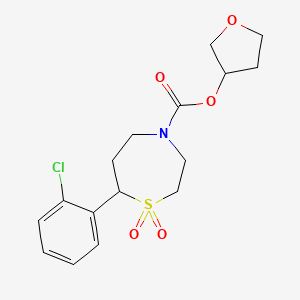

Tetrahydrofuran-3-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrahydrofuran-3-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide, also known as TTA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiazepanes, which are known for their diverse pharmacological properties. TTA has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Applications De Recherche Scientifique

Monomers for Adhesive Polymers

Tetrahydrofuran is utilized in the synthesis of monomers for adhesive polymers. These monomers, due to their solubility and stability, are applied in dental adhesives. They show improved hydrolytic stability compared to methacrylate-based alternatives and do not exhibit cytotoxic effects, highlighting their potential for medical applications (Moszner et al., 2006).

Synthetic Applications of Tetrahydrofuran

Tetrahydrofuran derivatives are essential in the protection of alcohols as tetrahydro-2-furanyl ethers, serving as a protective group in synthetic organic chemistry. This application facilitates various organic transformations, including reactions with uracil derivatives, demonstrating THF's versatility as a reagent (Kruse et al., 2010).

Catalytic Synthesis of Aryl-Substituted Furans

A copper-catalyzed formal [3 + 2]-cycloaddition using tetrahydrofuran as a reagent enables the synthesis of aryl-substituted furans and thiophenes, compounds of interest for their potential applications in pharmaceuticals and materials science (Ishikawa et al., 2015).

Pre-combustion Capture of Carbon Dioxide

Research on tetrahydrofuran's role in clathrate formation for carbon dioxide capture from fuel gas mixtures highlights its significance in environmental technology. Optimal conditions for CO2/H2/THF gas hydrate systems were identified, underscoring THF's utility in energy and environmental applications (Babu et al., 2016).

Electrophilic and Nucleophilic Properties in Synthesis

The versatility of tetrahydrofuran derivatives is further demonstrated in the synthesis of compounds such as 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene, used for probing Drosophila nicotinic receptor interactions. This research showcases THF's utility in synthesizing biologically active compounds (Zhang et al., 2004).

Propriétés

IUPAC Name |

oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO5S/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-24(15,20)21)16(19)23-12-6-9-22-11-12/h1-4,12,15H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFKZRFQJCTQFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2830983.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride](/img/structure/B2830986.png)

![3-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B2830992.png)

![8-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830993.png)

![3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2830995.png)

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830998.png)

![Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2831005.png)